4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride
Overview
Description
4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 1,1-dimethylpropyl group at the 4-position. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Formation of Intermediate: Cyclohexanone undergoes a Grignard reaction with tert-butylmagnesium chloride to form 4-(1,1-dimethylpropyl)cyclohexanol.
Amination: The intermediate alcohol is then subjected to amination using ammonia or an amine source to form 4-(1,1-dimethylpropyl)cyclohexanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: The parent compound, which lacks the 1,1-dimethylpropyl group.
4-tert-Butylcyclohexanamine: A similar compound with a tert-butyl group instead of a 1,1-dimethylpropyl group.
4-Isopropylcyclohexanamine: Another analog with an isopropyl group at the 4-position.
Uniqueness
4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h9-10H,4-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFNOZGVDZKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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